

hACC2-IN-1: A Technical Guide to its Function and Evaluation

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For Researchers, Scientists, and Drug Development Professionals

Core Summary

hACC2-IN-1 is a potent and selective inhibitor of human acetyl-CoA carboxylase 2 (hACC2), a key enzyme in fatty acid metabolism. With a reported half-maximal inhibitory concentration (IC50) of 2.5 μM, this small molecule holds significant promise for research in metabolic diseases, particularly obesity. By inhibiting hACC2, hACC2-IN-1 blocks the conversion of acetyl-CoA to malonyl-CoA at the mitochondrial membrane. This reduction in malonyl-CoA levels alleviates the inhibition of carnitine palmitoyltransferase 1 (CPT-1), leading to an increased rate of fatty acid oxidation. This guide provides a comprehensive overview of the function, evaluation, and relevant experimental protocols associated with hACC2-IN-1.

Quantitative Data Summary

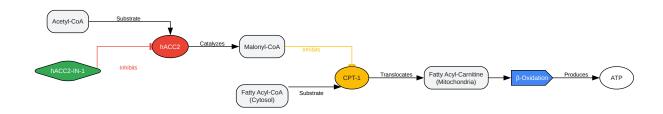
The following table summarizes the known quantitative data for **hACC2-IN-1** and related compounds from the same chemical series, providing a comparative view of their potency and selectivity.



Compound ID	hACC2 IC50 (μM)	hACC1 IC50 (μM)	Selectivity (hACC1/hACC 2)	Reference
hACC2-IN-1 (analogue)	2.5	>25	>10	[1]
Compound 33	0.23	2.4	10.4	[1]
Compound 37	0.18	4.3	23.9	[1]

Mechanism of Action: Signaling Pathway

hACC2-IN-1 exerts its effect by intervening in the fatty acid oxidation pathway. The diagram below illustrates the mechanism of action.



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Caption: Mechanism of **hACC2-IN-1** action on fatty acid oxidation.

Experimental Protocols

This section details the key experimental methodologies for evaluating the efficacy of **hACC2-IN-1**.

Human ACC1 and ACC2 Enzyme Inhibition Assay



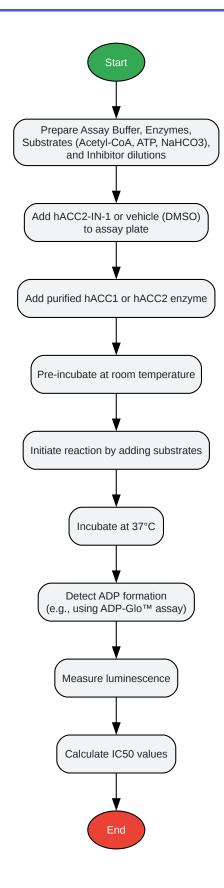
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This biochemical assay determines the in vitro potency of inhibitors against purified human ACC1 and ACC2 enzymes.

Workflow:





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Caption: Workflow for hACC1/hACC2 enzyme inhibition assay.



Methodology:

- Reagent Preparation:
 - Assay Buffer: 50 mM HEPES (pH 7.5), 2 mM MgCl₂, 2 mM DTT, and 0.1 mg/mL BSA.
 - Enzymes: Purified recombinant human ACC1 and ACC2.
 - Substrates: Acetyl-CoA, ATP, and [¹⁴C]-NaHCO₃ in assay buffer.
 - Inhibitor: Prepare serial dilutions of hACC2-IN-1 in DMSO.
- Assay Procedure:
 - Add 2 μL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 96-well plate.
 - $\circ\,$ Add 20 μL of the enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
 - Initiate the reaction by adding 20 μL of the substrate mixture.
 - Incubate the plate at 37°C for 30 minutes.
 - Stop the reaction by adding 10 μL of 1 M HCl.
- Detection and Analysis:
 - Transfer the reaction mixture to a filter plate to capture the radiolabeled malonyl-CoA.
 - Wash the filter plate to remove unincorporated [14C]-NaHCO₃.
 - Measure the radioactivity using a liquid scintillation counter.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation.

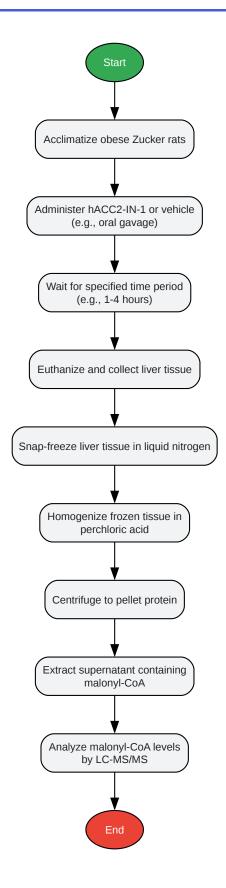


In Vivo Evaluation of Hepatic Malonyl-CoA Levels in Obese Zucker Rats

This in vivo protocol assesses the ability of **hACC2-IN-1** to reduce the levels of malonyl-CoA in the liver of a relevant animal model of obesity and insulin resistance.

Workflow:





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Caption: Workflow for in vivo measurement of hepatic malonyl-CoA.



Methodology:

Animal Model:

- Use male obese Zucker rats, a well-established model of genetic obesity and insulin resistance.
- Acclimatize the animals for at least one week before the experiment.

Dosing:

- Prepare a formulation of hACC2-IN-1 suitable for oral administration (e.g., suspension in 0.5% methylcellulose).
- Administer a single oral dose of hACC2-IN-1 or vehicle to the rats.

Sample Collection:

- At a predetermined time point post-dosing (e.g., 2 hours), euthanize the animals.
- Rapidly excise the liver and clamp-freeze a portion in liquid nitrogen to halt metabolic activity.
- Malonyl-CoA Extraction and Analysis:
 - Homogenize the frozen liver tissue in a cold solution of 6% perchloric acid.
 - Centrifuge the homogenate to precipitate proteins.
 - Neutralize the supernatant containing the acid-soluble metabolites.
 - Analyze the malonyl-CoA concentration in the supernatant using a validated LC-MS/MS method.

• Data Analysis:

Compare the hepatic malonyl-CoA levels in the hACC2-IN-1-treated group to the vehicle-treated group.



 Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed reduction.

Conclusion

hACC2-IN-1 serves as a valuable pharmacological tool for investigating the role of hACC2 in metabolic regulation. Its potency and selectivity make it a suitable candidate for preclinical studies aimed at understanding the therapeutic potential of hACC2 inhibition for conditions such as obesity and type 2 diabetes. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of **hACC2-IN-1** and other novel ACC inhibitors.

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References

- 1. Design of small molecule inhibitors of acetyl-CoA carboxylase 1 and 2 showing reduction of hepatic malonyl-CoA levels in vivo in obese Zucker rats PubMed [pubmed.ncbi.nlm.nih.gov]
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